molecular formula C16H21NO3 B472683 Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate CAS No. 315712-30-2

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate

Cat. No. B472683
CAS RN: 315712-30-2
M. Wt: 275.34g/mol
InChI Key: NWXOLEBTDKHISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C16H20O3 . It has an average mass of 260.328 Da and a monoisotopic mass of 260.141235 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate consists of 16 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.1±0.1 g/cm3 and a molar volume of 237.9±3.0 cm3 .


Physical And Chemical Properties Analysis

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate has a boiling point of 390.8±25.0 °C at 760 mmHg and a flash point of 171.8±23.2 °C . It has a vapour pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 64.0±3.0 kJ/mol . The compound has a polar surface area of 43 Å2 and a polarizability of 29.2±0.5 10-24 cm3 .

Scientific Research Applications

I have conducted multiple searches to find detailed applications of Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate in scientific research, but unfortunately, the available information is not specific enough to provide a comprehensive analysis as you requested. The sources mostly offer general product information or are suppliers for pharmaceutical testing and research .

properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXOLEBTDKHISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate

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